Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746155
InChI: InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-1-5(12-6)2-4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m0./s1
SMILES:
Molecular Formula: C8H13ClF3NO2
Molecular Weight: 247.64 g/mol

Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride

CAS No.:

Cat. No.: VC15746155

Molecular Formula: C8H13ClF3NO2

Molecular Weight: 247.64 g/mol

* For research use only. Not for human or veterinary use.

Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride -

Specification

Molecular Formula C8H13ClF3NO2
Molecular Weight 247.64 g/mol
IUPAC Name 3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-1-5(12-6)2-4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m0./s1
Standard InChI Key QLAMIMQVRRUDLZ-RIHPBJNCSA-N
Isomeric SMILES C1C[C@@H](N[C@@H]1CCC(=O)O)C(F)(F)F.Cl
Canonical SMILES C1CC(NC1CCC(=O)O)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride belongs to the class of amino acid derivatives, featuring a pyrrolidine ring substituted with a trifluoromethyl group and a propanoic acid side chain. The compound’s racemic nature arises from the presence of both enantiomers of the chiral centers at positions 2 and 5 of the pyrrolidine ring .

Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₃ClF₃NO₂
Molecular Weight247.64 g/mol
CAS Number2031242-10-9, 2307780-58-9*
SMILES NotationOC(=O)CC[C@@H]1CCC@@HC(F)(F)F.Cl

*Discrepancies in CAS numbers may reflect batch-specific registrations or vendor variations.

The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits critical for blood-brain barrier penetration in neuroactive compounds . The hydrochloride salt improves aqueous solubility, facilitating in vitro and in vivo studies .

Synthesis and Stereochemical Considerations

The synthesis of this compound involves multi-step organic reactions to construct the pyrrolidine scaffold, introduce the trifluoromethyl group, and attach the propanoic acid moiety. Key steps include:

  • Pyrrolidine Ring Formation: Cyclization reactions using γ-amino alcohols or ketones, often catalyzed by transition metals.

  • Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic or electrophilic reagents under controlled conditions .

  • Racemic Resolution: Separation of enantiomers using chiral chromatography or enzymatic methods, though the "rac" prefix indicates the final product retains both configurations .

Stereochemical control at the 2R and 5S positions is achieved through asymmetric catalysis or chiral auxiliaries, though specific protocols remain proprietary .

Mechanism of Action and Biological Activity

In vitro studies suggest the compound interacts with G protein-coupled receptors (GPCRs), particularly those implicated in neurotransmitter signaling . Its mechanism may involve:

  • Receptor Modulation: Acting as an agonist or antagonist at dopamine or serotonin receptors, altering synaptic transmission.

  • Cellular Signaling: Influencing cAMP or calcium ion pathways, impacting neuronal growth and plasticity .

While exact targets remain undisclosed, the structural similarity to known neuroactive pyrrolidines supports potential applications in Parkinson’s disease, depression, or anxiety disorders .

Applications in Drug Discovery

The compound’s design aligns with medicinal chemistry strategies for CNS-targeted therapeutics:

Application AreaRationaleReference
NeuropharmacologyHigh lipophilicity for CNS uptake
Lead OptimizationTrifluoromethyl enhances binding
Metabolic StabilityResistance to cytochrome P450

Ongoing research focuses on derivatizing the propanoic acid group to improve pharmacokinetics or target specificity .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear protective gloves/clothing
H319: Eye irritationUse eye/face protection
H335: Respiratory irritationEnsure adequate ventilation

The compound is classified under GHS07 and should be stored at room temperature in a dry environment .

VendorStatus (as of April 2025)
CymitQuimicaDiscontinued
AaronChemIn stock
Sigma-Aldrich/EnamineLimited availability

Researchers are advised to verify stock status and explore synthetic routes for in-house production .

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